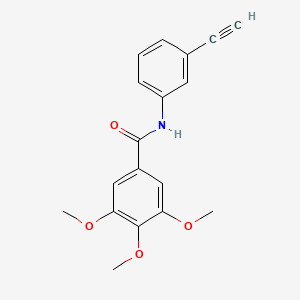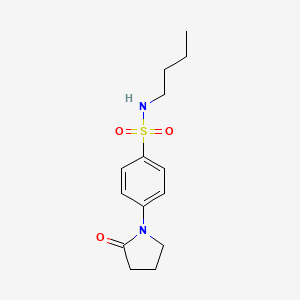
2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide
Descripción general
Descripción
2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide, also known as BRD-9876, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes and pathways, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide works by binding to the active site of the target enzyme, thereby inhibiting its activity and preventing the downstream effects that contribute to disease progression. Specifically, the compound binds to the bromodomain of the BET proteins, which are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide can effectively inhibit the activity of the BET proteins, leading to a reduction in cell proliferation and tumor growth. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide in lab experiments is its specificity for the target enzyme, which allows for more precise and accurate results. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled.
Direcciones Futuras
There are several potential future directions for research on 2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide, including:
1. Development of more potent and selective inhibitors of the BET proteins.
2. Exploration of the compound's potential use in the treatment of other diseases and disorders, such as neurological disorders and infectious diseases.
3. Investigation of the compound's mechanism of action and its effects on gene expression and cell signaling pathways.
4. Development of new drug delivery methods to improve the efficacy and safety of 2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide in clinical settings.
In conclusion, 2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide is a promising small molecule inhibitor that has the potential to be developed into a new class of drugs for the treatment of various diseases and disorders. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide has been extensively studied for its potential use in the treatment of various diseases and disorders. One of the primary areas of research has been its ability to inhibit the activity of certain enzymes, such as the bromodomain and extra-terminal (BET) proteins, which play a critical role in the development of cancer and other diseases.
Propiedades
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c19-10-1-3-14-12(7-10)13(9-20-14)17(22)18(23)21-11-2-4-15-16(8-11)25-6-5-24-15/h1-4,7-9,20H,5-6H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLHXQMOPYVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-methyl-2-[(pentafluorobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4792007.png)
![5-bromo-N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4792016.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(4-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4792021.png)
![2,4-dichloro-N-{4-[(3,5-dimethylbenzoyl)amino]phenyl}benzamide](/img/structure/B4792030.png)
![5-(2-bromophenyl)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B4792031.png)

![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate](/img/structure/B4792046.png)
![2-({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4792058.png)


![N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide](/img/structure/B4792090.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4792099.png)
![5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4792103.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4792109.png)